An In-Depth Technical Guide to 2-[(4-Ethoxyphenyl)amino]nicotinic acid (CAS 4394-10-9)
An In-Depth Technical Guide to 2-[(4-Ethoxyphenyl)amino]nicotinic acid (CAS 4394-10-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-[(4-Ethoxyphenyl)amino]nicotinic acid (CAS 4394-10-9), a heterocyclic compound belonging to the pyridinecarboxylic acid class. Structurally related to non-steroidal anti-inflammatory drugs (NSAIDs) of the fenamate class, this molecule holds potential as a synthetic intermediate and a scaffold for medicinal chemistry research. This document details its physicochemical properties, outlines a robust synthetic pathway with mechanistic insights, describes methods for analytical characterization, discusses its potential pharmacological relevance based on structural analogues, and provides essential safety and handling information.
Introduction and Nomenclature
2-[(4-Ethoxyphenyl)amino]nicotinic acid is a derivative of nicotinic acid (Vitamin B3), featuring a 4-ethoxyphenylamino substituent at the 2-position of the pyridine ring. Its structure is analogous to Niflumic acid, a known cyclooxygenase (COX) inhibitor, suggesting potential biological activity.[1][2] This relationship makes it a compound of interest for researchers exploring new anti-inflammatory agents, analgesics, and other therapeutic areas where fenamates have shown activity.[3][4]
Systematic Identification:
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IUPAC Name: 2-[(4-Ethoxyphenyl)amino]pyridine-3-carboxylic acid
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CAS Number: 4394-10-9
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Molecular Formula: C₁₄H₁₄N₂O₃[5]
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Synonyms: 3-Pyridinecarboxylic acid, 2-[(4-ethoxyphenyl)amino]-[5]
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development, influencing everything from reaction conditions to formulation and bioavailability.
Table 1: Core Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 258.27 g/mol | [5] |
| Physical State | Solid, powder or crystalline form is typical. | |
| Solubility | Expected to be soluble in organic solvents like DMSO and DMF. | [6] |
| Purity | Commercially available with purity typically ≥95%. |[7] |
Rationale: The molecular weight is a critical parameter for all stoichiometric calculations in synthesis and for preparing solutions of known molarity for biological assays. Solubility in polar aprotic solvents like DMSO is essential for its use in high-throughput screening and in vitro cell-based assays.
Synthesis and Manufacturing
The most logical and field-proven method for synthesizing 2-[(4-Ethoxyphenyl)amino]nicotinic acid is via a nucleophilic aromatic substitution, specifically the Ullmann Condensation . This reaction involves the coupling of an amine with an aryl halide, catalyzed by copper.
Reaction Principle
The synthesis couples 2-chloronicotinic acid with 4-ethoxyaniline (p-phenetidine). The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic attack by the electron-withdrawing effect of the adjacent carboxylic acid and the ring nitrogen. The copper catalyst facilitates the carbon-nitrogen bond formation.
Detailed Experimental Protocol
Materials:
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2-Chloronicotinic Acid
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4-Ethoxyaniline (p-Phenetidine)
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Potassium Carbonate (K₂CO₃), anhydrous
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Copper (I) iodide (CuI) or Copper powder
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N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) as solvent
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Hydrochloric Acid (HCl), for acidification
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Ethyl Acetate and Water, for workup
Step-by-Step Procedure:
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Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-chloronicotinic acid (1.0 eq), 4-ethoxyaniline (1.1 eq), potassium carbonate (2.0 eq), and the copper catalyst (0.1 eq).
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Causality: Potassium carbonate acts as a base to deprotonate the amine, increasing its nucleophilicity, and to neutralize the HCl formed during the reaction. An inert atmosphere prevents oxidation of the copper catalyst and reagents.
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Solvent Addition & Heating: Add anhydrous DMF to the flask to create a stirrable suspension. Heat the reaction mixture to 100-120 °C with vigorous stirring.
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Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (2-chloronicotinic acid) is consumed.
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Workup & Isolation: a. Cool the reaction mixture to room temperature and pour it into water. b. Filter the mixture to remove the copper catalyst and any insoluble materials. c. Acidify the aqueous filtrate slowly with concentrated HCl until the pH is approximately 3-4. The product will precipitate out of the solution.
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Causality: The product exists as a carboxylate salt in the basic reaction mixture. Acidification protonates the carboxylate, rendering the molecule neutral and causing it to precipitate from the aqueous solution.
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Purification: Collect the crude solid by filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed to achieve high purity.
Synthesis Workflow Diagram
Caption: Ullmann condensation workflow for the synthesis of the title compound.
Spectroscopic and Analytical Characterization
To ensure the identity and purity of the synthesized compound, a suite of analytical techniques must be employed. Each technique provides a unique piece of the structural puzzle.
Table 2: Expected Analytical Data Signatures
| Technique | Expected Results |
|---|---|
| ¹H NMR | Signals corresponding to the ethoxy group (triplet and quartet), aromatic protons on both rings, and a broad singlet for the N-H proton. The carboxylic acid proton will appear as a very broad singlet downfield. |
| ¹³C NMR | Resonances for the carboxyl carbon (~165-175 ppm), aromatic carbons, and the two carbons of the ethoxy group. |
| FT-IR (cm⁻¹) | Characteristic peaks for O-H stretch (broad, ~2500-3300), N-H stretch (~3300), C=O stretch (~1700), C=C and C=N stretches in the aromatic region (~1450-1600), and C-O stretch (~1250). |
| Mass Spec (ESI) | [M+H]⁺ ion at m/z 259.10 or [M-H]⁻ ion at m/z 257.09. |
| HPLC | A single major peak indicating high purity (e.g., >98%) when monitored at a suitable UV wavelength. |
Analytical Workflow Diagram
Caption: A self-validating workflow for structural confirmation and purity analysis.
Potential Pharmacological Profile
Direct pharmacological data for 2-[(4-Ethoxyphenyl)amino]nicotinic acid is scarce in public literature. However, its structural similarity to niflumic acid provides a strong basis for predicting its mechanism of action.
Hypothesized Mechanism of Action (MoA)
Niflumic acid and other fenamates are known non-selective inhibitors of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[8][9] These enzymes are critical for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[9] It is highly probable that 2-[(4-Ethoxyphenyl)amino]nicotinic acid also acts as a COX inhibitor.
Furthermore, niflumic acid has been shown to modulate various ion channels, including calcium-activated chloride channels (CaCCs) and GABA-A receptors.[2][8] This polypharmacology could contribute to its overall therapeutic effects and suggests that the title compound may also interact with these targets.
Proposed Signaling Pathway Inhibition
Caption: Hypothesized inhibition of the prostaglandin synthesis pathway.
Safety, Handling, and Storage
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Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.[6]
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Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.[10]
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Safety Data: While a specific Material Safety Data Sheet (MSDS) is not widely indexed, the GHS information for related nicotinic acid derivatives often includes warnings for skin and eye irritation.
Applications and Future Research
2-[(4-Ethoxyphenyl)amino]nicotinic acid serves as a valuable molecule for several research applications:
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Medicinal Chemistry: It can be used as a starting scaffold for the synthesis of a library of analogues to explore structure-activity relationships (SAR) for COX inhibition or other targets.
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Fragment-Based Drug Discovery: As a fragment-like molecule, it can be used in screening campaigns against various biological targets.
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Comparative Pharmacology: It serves as an excellent tool compound for direct comparison with niflumic acid and other fenamates to understand the specific contribution of the ethoxy group to target binding and activity.
Future research should focus on obtaining empirical data on its COX inhibitory activity (IC₅₀ values for COX-1 and COX-2), assessing its effects on relevant ion channels, and conducting initial in vitro cytotoxicity and ADME profiling.
References
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Amerigo Scientific. 2-[(4-Ethoxyphenyl)amino]nicotinic acid. [Link]
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MDPI. Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones and Their Oxidative N-Deprotection by Ceric Ammonium Nitrate. [Link]
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MySkinRecipes. 2-[(4-ethoxyphenyl)amino]pyridine-3-carboxylic acid. [Link]
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Patsnap Synapse. What is the mechanism of Niflumic Acid?. [Link]
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PubMed. [Pharmacological studies on niflumic acid, with special reference to the comparison with fenametes. 1. Anti-inflammatory and analgesic actions]. [Link]
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PubMed. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. [Link]
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RxPharma-Info. NIFLUMIC ACID Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. [Link]
-
YouTube. Pharmacology of Niflumic Acid ; Mechanism of action, Pharmacokinetics, Uses, Effects. [Link]
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